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These application notes provide a detailed overview of the long-term extension (LTE) study

protocol for rocatinlimab, an investigational monoclonal antibody targeting the OX40 receptor

for the treatment of moderate-to-severe atopic dermatitis (AD). The information is based on the

ROCKET Phase 3 clinical program, with a focus on the ASCEND LTE study (NCT05882877).

Mechanism of Action: Targeting the OX40 Pathway
Rocatinlimab is a T-cell rebalancing therapy that functions by targeting the OX40 receptor, a

key co-stimulatory molecule.[1][2] In atopic dermatitis, the interaction between OX40 on

activated T-cells and its ligand (OX40L) on antigen-presenting cells is crucial for the generation

of pro-inflammatory Th2 memory cells.[3] By blocking this interaction, rocatinlimab aims to

reduce the activity and survival of pathogenic T-cells that drive the inflammatory cascade in

atopic dermatitis.[4]
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Caption: Rocatinlimab blocks the interaction between OX40L on APCs and OX40 on activated

T-cells.

Long-Term Extension Study: ASCEND
(NCT05882877)
The ASCEND study is a Phase 3, multicenter, double-blind maintenance study designed to

evaluate the long-term safety, tolerability, and efficacy of rocatinlimab in adult and adolescent

patients with moderate-to-severe atopic dermatitis who have completed a parent trial in the

ROCKET program.[1][2]

Study Design and Objectives
The primary objective of the ASCEND study is to describe the long-term safety and tolerability

of rocatinlimab.[5] Secondary objectives include evaluating the long-term efficacy of
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rocatinlimab in maintaining clinical response.[1][2]

The study enrolls approximately 2,600 participants who completed previous ROCKET program

trials such as IGNITE, HORIZON, and SHUTTLE.[1][2] The analysis of the study will continue

for up to 104 weeks.[6]
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Caption: Workflow of the ASCEND long-term extension study for rocatinlimab.
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Participants in the ASCEND study receive subcutaneous injections of either 150 mg or 300 mg

of rocatinlimab every four or eight weeks.[1][2] A subset of patients who achieved a clinical

response in the parent trials are re-randomized to continue rocatinlimab at their assigned dose

and frequency or to a placebo group to evaluate the maintenance of response.[1][2]

Treatment Arm Dosage Frequency

Rocatinlimab 150 mg Every 4 or 8 weeks

Rocatinlimab 300 mg Every 4 or 8 weeks

Placebo - Every 4 weeks

Efficacy and Safety Endpoints
Primary Endpoint:

Long-term safety and tolerability of rocatinlimab, assessed by the incidence of treatment-

emergent adverse events (TEAEs) and serious adverse events (SAEs).[5]

Secondary Endpoints:

Maintenance of efficacy as measured by:

Eczema Area and Severity Index (EASI) score improvement of at least 75% from baseline

(EASI-75).[1][2]

Validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) score of 0

(clear) or 1 (almost clear).[1][2]

Improvement in pruritus (itch) as measured by the Numeric Rating Scale (NRS).[7]

Quantitative Data Summary
While detailed quantitative data from the ASCEND long-term extension study are pending full

publication, preliminary top-line results have been announced.[1][2] The safety profile of

rocatinlimab in the ASCEND study was consistent with that observed in the parent ROCKET

trials.[7] The majority of patients who continued on rocatinlimab monotherapy at either four or

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.amgen.com/newsroom/press-releases/2025/09/amgen-and-kyowa-kirin-announce-top-line-results-from-rocatinlimab-phase-3-ascend-long-term-extension-study-in-adults-with-moderate-to-severe-atopic-dermatitis
https://www.prnewswire.com/news-releases/amgen-and-kyowa-kirin-announce-top-line-results-from-rocatinlimab-phase-3-ascend-long-term-extension-study-in-adults-with-moderate-to-severe-atopic-dermatitis-302549965.html
https://www.amgen.com/newsroom/press-releases/2025/09/amgen-and-kyowa-kirin-announce-top-line-results-from-rocatinlimab-phase-3-ascend-long-term-extension-study-in-adults-with-moderate-to-severe-atopic-dermatitis
https://www.prnewswire.com/news-releases/amgen-and-kyowa-kirin-announce-top-line-results-from-rocatinlimab-phase-3-ascend-long-term-extension-study-in-adults-with-moderate-to-severe-atopic-dermatitis-302549965.html
https://clinicaltrials.gov/study/NCT05882877
https://www.amgen.com/newsroom/press-releases/2025/09/amgen-and-kyowa-kirin-announce-top-line-results-from-rocatinlimab-phase-3-ascend-long-term-extension-study-in-adults-with-moderate-to-severe-atopic-dermatitis
https://www.prnewswire.com/news-releases/amgen-and-kyowa-kirin-announce-top-line-results-from-rocatinlimab-phase-3-ascend-long-term-extension-study-in-adults-with-moderate-to-severe-atopic-dermatitis-302549965.html
https://www.amgen.com/newsroom/press-releases/2025/09/amgen-and-kyowa-kirin-announce-top-line-results-from-rocatinlimab-phase-3-ascend-long-term-extension-study-in-adults-with-moderate-to-severe-atopic-dermatitis
https://www.prnewswire.com/news-releases/amgen-and-kyowa-kirin-announce-top-line-results-from-rocatinlimab-phase-3-ascend-long-term-extension-study-in-adults-with-moderate-to-severe-atopic-dermatitis-302549965.html
https://www.patientcareonline.com/view/positive-topline-results-on-long-term-safety-reported-for-rocatinlimab-in-moderate-to-severe-atopic-dermatitis
https://www.amgen.com/newsroom/press-releases/2025/09/amgen-and-kyowa-kirin-announce-top-line-results-from-rocatinlimab-phase-3-ascend-long-term-extension-study-in-adults-with-moderate-to-severe-atopic-dermatitis
https://www.prnewswire.com/news-releases/amgen-and-kyowa-kirin-announce-top-line-results-from-rocatinlimab-phase-3-ascend-long-term-extension-study-in-adults-with-moderate-to-severe-atopic-dermatitis-302549965.html
https://www.patientcareonline.com/view/positive-topline-results-on-long-term-safety-reported-for-rocatinlimab-in-moderate-to-severe-atopic-dermatitis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12772338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


eight-week intervals showed continued therapeutic benefit at one year in terms of skin

clearance, itch, and disease severity.[1][2][7]

For context, the following table summarizes key efficacy results from the parent Phase 3

ROCKET trials.

Table 1: Key Efficacy Endpoints from Parent ROCKET Trials at Week 24

Trial Treatment Arm
EASI-75
Responders (%)

vIGA-AD 0/1
Responders (%)

HORIZON Rocatinlimab 32.8 19.3

Placebo 13.7 6.6

IGNITE
Rocatinlimab (Higher

Dose)
42.3 23.6

Rocatinlimab (Lower

Dose)
36.3 19.1

Placebo 12.8 8.7

Data from press releases for the HORIZON and IGNITE studies.[8][9]

Table 2: Most Frequent Treatment-Emergent Adverse Events (AEs) in the ASCEND Study

Adverse Event Frequency

Upper respiratory infections ≥ 5 per 100 patient-years

Aphthous ulcers ≥ 5 per 100 patient-years

Headache ≥ 5 per 100 patient-years

Influenza ≥ 5 per 100 patient-years

Cough ≥ 5 per 100 patient-years

Rhinitis ≥ 5 per 100 patient-years
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Based on preliminary top-line results from the ASCEND study. The discontinuation rate due to

AEs was low.[1][2][10]

Experimental Protocols
Detailed experimental protocols for the rocatinlimab clinical trials are not yet publicly available.

However, based on standard methodologies in dermatology clinical trials, the following are

representative protocols for key assays that are likely to have been used.

Immunohistochemistry (IHC) for OX40 Expression in
Skin Biopsies
Objective: To visualize and quantify the expression of OX40 in skin biopsy samples from

patients with atopic dermatitis.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (4-5 µm)

Primary antibody: Anti-OX40 monoclonal antibody

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

DAB chromogen substrate kit

Hematoxylin counterstain

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Wash buffers (e.g., PBS or TBS)

Mounting medium

Protocol:

Deparaffinization and Rehydration:

1. Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
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2. Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 3 minutes

each, followed by a final wash in distilled water.

Antigen Retrieval:

1. Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval

solution in a steamer or water bath at 95-100°C for 20-30 minutes.

2. Allow slides to cool to room temperature.

Staining:

1. Wash slides with wash buffer.

2. Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10

minutes.

3. Wash slides.

4. Apply a protein block (e.g., normal goat serum) for 20 minutes to reduce non-specific

binding.

5. Incubate with the primary anti-OX40 antibody at the optimal dilution for 1 hour at room

temperature or overnight at 4°C.

6. Wash slides.

7. Incubate with the HRP-conjugated secondary antibody for 30 minutes at room

temperature.

8. Wash slides.

9. Apply DAB chromogen substrate and incubate until the desired brown color develops.

10. Wash slides with distilled water.

Counterstaining and Mounting:

1. Counterstain with hematoxylin for 1-2 minutes.
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2. Wash with water.

3. Dehydrate through graded ethanol solutions and clear in xylene.

4. Mount with a permanent mounting medium.

Flow Cytometry for T-Cell Profiling
Objective: To identify and quantify different T-cell subsets in peripheral blood mononuclear cells

(PBMCs).

Materials:

Fresh whole blood collected in anticoagulant tubes (e.g., heparin or EDTA)

Ficoll-Paque or other density gradient medium for PBMC isolation

Fluorescently conjugated monoclonal antibodies against T-cell surface markers (e.g., CD3,

CD4, CD8, OX40)

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Fixation/permeabilization buffer (if intracellular staining is required)

Flow cytometer

Protocol:

PBMC Isolation:

1. Dilute whole blood with an equal volume of PBS.

2. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

3. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

4. Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface

undisturbed.
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5. Collect the mononuclear cell layer and transfer to a new tube.

6. Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

Cell Staining:

1. Resuspend the PBMC pellet in flow cytometry staining buffer.

2. Aliquot approximately 1 x 10^6 cells per tube.

3. Add the pre-titrated fluorescently conjugated antibodies to the appropriate tubes.

4. Vortex gently and incubate for 30 minutes at 4°C in the dark.

5. Wash the cells with staining buffer and centrifuge.

Data Acquisition:

1. Resuspend the stained cells in staining buffer.

2. Acquire the samples on a flow cytometer according to the manufacturer's instructions.

3. Collect a sufficient number of events for statistical analysis.

Data Analysis:

1. Use flow cytometry analysis software to gate on the lymphocyte population based on

forward and side scatter properties.

2. Identify T-cell subsets based on the expression of specific markers (e.g., CD3+ for total T-

cells, then CD4+ and CD8+ subpopulations).

3. Quantify the percentage of OX40+ cells within the different T-cell subsets.

Logical Relationship of Study Components
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Caption: Logical flow from rocatinlimab's mechanism to clinical outcomes in the ASCEND

study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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